maltotriose

Overview

Description

Mechanism of Action

Target of Action

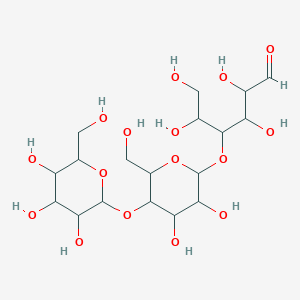

Maltotriose, a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds , primarily targets enzymes such as α-amylase and this compound-forming amylase (EC 3.2.1.133) . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch .

Mode of Action

This compound interacts with its target enzymes through a process known as enzymatic hydrolysis . In this process, the enzymes break down the α-1,4 glycosidic bonds in this compound, converting it into glucose units . This enzymatic action is facilitated by the active sites on the enzymes, which bind to the this compound molecule and catalyze the hydrolysis reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the starch metabolism pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The resulting glucose units can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .

Pharmacokinetics

It is known that this compound is most commonly produced by the digestive enzyme alpha-amylase on amylose in starch , suggesting that it is likely absorbed in the digestive tract and metabolized into glucose units .

Result of Action

The enzymatic hydrolysis of this compound results in the production of glucose units . These glucose units can be used by cells for energy production through the process of glycolysis . In certain strains of yeast, such as Saccharomyces cerevisiae, the fermentation of this compound can also lead to the production of ethanol .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze this compound can be affected by factors such as temperature and pH . Additionally, the presence of other sugars, such as sucrose, can influence the metabolism of this compound in yeast cells .

Biochemical Analysis

Biochemical Properties

Maltotriose interacts with several enzymes and proteins within cells. In the yeast Saccharomyces cerevisiae, this compound is actively transported into the cell by the AGT1 permease, a transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by intracellular α-glucosidases .

Cellular Effects

This compound influences various cellular processes. In yeast cells, this compound is metabolized through a process that involves its active transport into the cell and subsequent hydrolysis . This process impacts cellular metabolism, contributing to the energy production within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with specific biomolecules. It is transported into the cell by the AGT1 permease and is then hydrolyzed by intracellular α-glucosidases . This process allows this compound to be broken down into simpler sugars that can be used in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in yeast fermentation processes, the efficiency of this compound fermentation can be influenced by the expression levels of the AGT1 permease and intracellular α-glucosidases .

Metabolic Pathways

This compound is involved in several metabolic pathways. In yeast cells, this compound is metabolized through a pathway that involves its active transport into the cell by the AGT1 permease and subsequent hydrolysis by intracellular α-glucosidases .

Transport and Distribution

This compound is transported into yeast cells by the AGT1 permease . Once inside the cell, it is distributed and metabolized, contributing to various cellular processes .

Subcellular Localization

Within yeast cells, this compound is localized in the cytoplasm following its transport into the cell by the AGT1 permease . It is then hydrolyzed by intracellular α-glucosidases, allowing it to contribute to cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this reaction are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of this compound-producing amylases derived from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These amylases hydrolyze starch to produce this compound as the primary product .

Chemical Reactions Analysis

Types of Reactions: maltotriose primarily undergoes hydrolysis reactions. It can be hydrolyzed by alpha-amylase to produce glucose and maltose .

Common Reagents and Conditions: The hydrolysis of this compound typically requires enzymes such as alpha-amylase and specific conditions like a pH range of 6.0 to 6.5 and a temperature range of 44.95°C to 50°C .

Major Products Formed: The major products formed from the hydrolysis of this compound are glucose and maltose .

Scientific Research Applications

Food Industry Applications

Maltotriose plays a significant role in the food industry due to its unique properties:

- Fermentation : this compound is a crucial fermentable sugar in brewing, constituting approximately 20% of fermentable sugars in brewer's wort. Different strains of Saccharomyces pastorianus exhibit varying abilities to transport and ferment this compound, which affects the brewing process and flavor profiles of beers .

- Sweetening Agent : It is used as a sweetener in various food products, enhancing taste without contributing excessive calories. Its ability to improve texture and shelf-life makes it valuable in baked goods and confectioneries .

- Nutritional Supplement : this compound is often included in nutritional supplements for its digestibility and energy-providing properties, making it beneficial for athletes and individuals with specific dietary needs.

Pharmaceutical Applications

This compound's applications extend into the pharmaceutical sector:

- Drug Carrier : this compound is utilized as a carrier for drugs and food supplements. Its sweetness can mask unpleasant tastes in medications, improving patient compliance .

- Filler in Tablets : The compound serves as an excipient in tablet formulations, enhancing the usability and effectiveness of pharmaceutical products by improving flow properties during manufacturing .

Biotechnological Applications

This compound has been explored for its potential in biotechnological innovations:

- Imaging Agents : Recent studies have developed this compound-based fluorescent probes for imaging bacterial infections. These probes are selectively taken up by bacteria via maltodextrin transporters, allowing differentiation between bacterial infections and other conditions such as cancer . This specificity enhances diagnostic capabilities in medical imaging.

- Research on Transport Mechanisms : Understanding this compound transport mechanisms has implications for yeast fermentation processes. Research has identified specific permeases like AGT1 that facilitate this compound uptake, providing insights into optimizing fermentation conditions in industrial yeast strains .

Case Study 1: Brewing Efficiency

A study on various strains of Saccharomyces pastorianus revealed that strains with higher expression levels of this compound transporters exhibited improved fermentation rates and flavor profiles in beer production. This finding emphasizes the importance of genetic factors in yeast selection for brewing applications .

Case Study 2: Imaging Probes

The development of a this compound-based fluorescent probe demonstrated superior pharmacokinetic properties compared to other maltodextrins. In murine models, this probe effectively localized bacterial infections while minimizing uptake by mammalian cells, showcasing its potential for clinical diagnostics .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Food Industry | Brewing | Essential for fermentation; affects flavor profile |

| Sweetener | Enhances taste; low-calorie alternative | |

| Nutritional Supplement | Provides digestible energy | |

| Pharmaceutical | Drug Carrier | Improves taste masking; enhances patient compliance |

| Filler in Tablets | Improves flow properties; enhances usability | |

| Biotechnology | Imaging Agents | Selective uptake by bacteria; enhances diagnostic accuracy |

| Research on Transport Mechanisms | Insights into fermentation optimization |

Comparison with Similar Compounds

maltotriose is similar to other glucose-based oligosaccharides such as maltose and maltotetraose . it is unique in its structure, consisting of three glucose molecules linked by α-1,4 glycosidic bonds . This structure gives this compound distinct properties, such as its mild sweetness and ability to regulate moisture . Other similar compounds include acarbose, a pseudo-saccharide that also elicits a sweet taste .

Properties

IUPAC Name |

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWSYJTUUKTEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109-28-0 | |

| Record name | maltotriose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.